3,6-Difluoro-2-methylbenzonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
3,6-difluoro-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRMHLSPAMODBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289553 | |
| Record name | Benzonitrile, 3,6-difluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198633-77-1 | |
| Record name | Benzonitrile, 3,6-difluoro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198633-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3,6-difluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 3,6 Difluoro 2 Methylbenzonitrile
Reactivity and Transformations of the Nitrile Group
The nitrile group in 3,6-Difluoro-2-methylbenzonitrile is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the fluorine and methyl substituents on the aromatic ring.
The reduction of the nitrile group offers synthetic routes to both aldehydes and primary amines, which are valuable intermediates in organic synthesis.
Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the coordination of the Lewis acidic aluminum center to the nitrogen atom of the nitrile, followed by hydride transfer to the carbon atom. Subsequent aqueous workup hydrolyzes the resulting N-alumino imine to the aldehyde.
Reduction to Primary Amines: Complete reduction of the nitrile group yields the corresponding primary amine, (3,6-difluoro-2-methylphenyl)methanamine. This transformation can be accomplished using several reducing agents. google.com
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction typically involves refluxing the nitrile with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to quench the excess hydride and hydrolyze the intermediate aluminum-amine complexes. youtube.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is often carried out under pressure and at elevated temperatures. This method is considered a "green" alternative due to the avoidance of metal hydride reagents. youtube.com
Other Reagents: Other reagents like sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst or ammonia (B1221849) borane (B79455) can also be employed for the reduction of nitriles to primary amines. organic-chemistry.orggoogle.com For example, a range of nitriles can be reduced to primary amines using 1.2 equivalents of ammonia borane under thermal conditions. organic-chemistry.org
| Transformation | Reagent(s) | Product |
| Partial Reduction | 1. Diisobutylaluminium hydride (DIBAL-H) 2. H₂O | 3,6-Difluoro-2-methylbenzaldehyde |
| Complete Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O | (3,6-Difluoro-2-methylphenyl)methanamine |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | (3,6-Difluoro-2-methylphenyl)methanamine |
| Borohydride Reduction | NiCl₂ / KBH₄ | (3,6-Difluoro-2-methylphenyl)methanamine google.com |
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. youtube.com The electron-withdrawing fluorine atoms on the benzene (B151609) ring enhance this electrophilicity.
Grignard Reagents: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the nitrile group is a classic method for the synthesis of ketones. The reaction proceeds via a nucleophilic attack of the carbanionic part of the Grignard reagent on the nitrile carbon. This forms an intermediate iminomagnesium salt, which is then hydrolyzed under acidic conditions to yield a ketone. For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 1-(3,6-difluoro-2-methylphenyl)ethan-1-one.
Blaise Reaction: The Blaise reaction involves the reaction of a nitrile with an α-haloester in the presence of a metal, typically zinc, to form a β-enamino ester or, after hydrolysis, a β-ketoester. The reaction is initiated by the formation of an organozinc reagent from the α-haloester, which then adds to the nitrile group.
Pinner Reaction: The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid catalyst (like HCl). This reaction initially forms an imino ether salt (Pinner salt). Subsequent hydrolysis of the Pinner salt can lead to the formation of an ester. If the hydrolysis is carried out under basic conditions, an amidine can be formed.
| Reaction | Reagents | Intermediate Product | Final Product (after hydrolysis) |
| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Iminomagnesium salt | Ketone |
| Blaise Reaction | 1. α-haloester, Zn 2. H₃O⁺ | β-enamino ester | β-ketoester |
| Pinner Reaction | 1. ROH, HCl 2. H₂O | Imino ether salt (Pinner salt) | Ester |
The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. youtube.com The reaction proceeds through an amide intermediate.
Acidic Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and forming a protonated imidic acid. Tautomerization of this intermediate leads to the formation of an amide. The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid (3,6-difluoro-2-methylbenzoic acid) and an ammonium (B1175870) ion. In acidic conditions, it is generally difficult to stop the reaction at the amide stage. youtube.com
Basic Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group, forming a hydroxy imine anion. youtube.com Protonation of this intermediate by water gives an imidic acid, which tautomerizes to an amide. Under mild conditions and controlled temperature, the amide can sometimes be isolated. youtube.com However, with more vigorous conditions (higher temperature and/or concentrated base), the amide will be further hydrolyzed to a carboxylate salt. youtube.com Subsequent acidification of the reaction mixture is required to obtain the final carboxylic acid product. youtube.com
The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.orgchim.it This type of reaction is a powerful tool in synthetic organic chemistry. wikipedia.orgfrontiersin.org
A prominent example is the reaction with nitrile oxides (R-C≡N⁺-O⁻), which are 1,3-dipoles. The cycloaddition of a nitrile oxide to the nitrile group of this compound would lead to the formation of a 1,2,4-oxadiazole (B8745197) derivative. These reactions are often concerted and proceed with high regioselectivity. The electronic nature of the substituents on both the 1,3-dipole and the dipolarophile influences the rate and regiochemistry of the reaction. Sydnones, which are mesoionic compounds, can also act as sources of 1,3-dipoles for cycloaddition reactions, either thermally or photochemically. beilstein-journals.org
| 1,3-Dipole | Dipolarophile | Product |
| Nitrile Oxide (R-CNO) | This compound | 3-R-5-(3,6-difluoro-2-methylphenyl)-1,2,4-oxadiazole |
| Azide (R-N₃) | This compound | 1-R-5-(3,6-difluoro-2-methylphenyl)tetrazole |
Chemical Reactivity of the Fluorine Substituents
The fluorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitrile group.
The S_NAr mechanism is a two-step process:
Addition Step: A nucleophile attacks the carbon atom bearing a fluorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized when located ortho or para to strong electron-withdrawing groups. libretexts.org
Elimination Step: The leaving group, in this case, the fluoride (B91410) ion, is expelled, and the aromaticity of the ring is restored.
Fluorine is an excellent leaving group in S_NAr reactions, which is somewhat counterintuitive given the strength of the C-F bond. masterorganicchemistry.com Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus accelerating the initial nucleophilic attack, which is the slow step of the reaction. libretexts.orgmasterorganicchemistry.com
In this compound, the nitrile group activates the ortho and para positions for nucleophilic attack. Therefore, the fluorine at the 6-position (ortho to the nitrile) is expected to be more reactive towards nucleophilic substitution than the fluorine at the 3-position (meta to the nitrile). A variety of nucleophiles can be used in these reactions, including alkoxides, phenoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would likely yield 6-methoxy-3-fluoro-2-methylbenzonitrile. Recent developments have also shown that S_NAr of unactivated fluoroarenes can be achieved through photoredox catalysis. unc.eduresearchgate.net
| Nucleophile | Potential Product (Major Isomer) |
| Sodium methoxide (NaOCH₃) | 6-Methoxy-3-fluoro-2-methylbenzonitrile |
| Ammonia (NH₃) | 6-Amino-3-fluoro-2-methylbenzonitrile |
| Sodium thiophenoxide (NaSPh) | 6-(Phenylthio)-3-fluoro-2-methylbenzonitrile |
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3.2.2. Selective C-F Bond Activation and Functionalization libretexts.org 3.3. Reactivity of the Methyl Group 3.3.1. Radical Reactions and Benzylic Functionalization 3.4. Examination of Substituent Effects on Aromatic Ring Reactivity 3.5. In-depth Mechanistic Elucidation of Reaction Pathways
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Derivatization and Synthetic Utility of 3,6 Difluoro 2 Methylbenzonitrile Scaffolds
Synthetic Building Block for the Construction of Complex Fluorinated Aromatic Systems
3,6-Difluoro-2-methylbenzonitrile serves as a crucial starting material for the synthesis of a variety of complex fluorinated aromatic systems. The presence of two fluorine atoms, a methyl group, and a nitrile functionality on the benzene (B151609) ring provides multiple reaction sites and influences the regioselectivity of subsequent transformations. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the methyl group can be a site for radical or oxidative transformations.
The utility of similarly structured fluorinated benzonitriles, such as 4-fluoro-2-methylbenzonitrile (B118529), in the synthesis of active pharmaceutical ingredients (APIs) and materials for thermally activated delayed fluorescence (TADF) emitters highlights the potential of the 3,6-difluoro isomer. ossila.com For instance, 4-fluoro-2-methylbenzonitrile is a key intermediate in the preparation of trelagliptin (B1683223) succinate, a drug for treating type II diabetes. ossila.com It is also used to synthesize bicarbazole-based TADF emitters for organic light-emitting diodes (OLEDs). ossila.com The introduction of fluorine atoms often enhances the lipophilicity and metabolic stability of the final products, which is a critical consideration in drug design. innospk.com
While specific examples for this compound are less prevalent in readily available literature, its structural motifs are found in various patented compounds, suggesting its role as a key building block in proprietary research and development. The general reactivity patterns of fluorinated aromatics suggest its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-nitrogen bonds, thereby constructing highly functionalized and complex aromatic structures.
Utilization in the Preparation of Advanced Organic Intermediates
The strategic placement of functional groups in this compound makes it an excellent precursor for a range of advanced organic intermediates. The nitrile group is particularly versatile and can be transformed into various other functionalities. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each leading to a new class of intermediates with distinct chemical properties and further synthetic potential.
Commercial availability of this compound from various suppliers underscores its role as a readily accessible starting material for the synthesis of more complex molecules. bldpharm.comevitachem.com Its classification as a fluorinated building block, nitrile, and benzene compound derivative further points to its broad applicability in organic synthesis. bldpharm.com
Strategies for Regiocontrolled Functionalization of Polysubstituted Benzonitriles
The regiocontrolled functionalization of polysubstituted aromatic compounds like this compound is a significant challenge in synthetic chemistry. The directing effects of the existing substituents must be carefully considered to achieve the desired substitution pattern.
Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of substituted aromatics. While the nitrile group itself is not a strong directing group, it is possible that in combination with the other substituents, specific metalation at one of the available C-H positions could be achieved using a suitable organolithium or other strong base. General methods for the regioselective halogenation of arenes and heterocycles using N-halosuccinimides in fluorinated alcohols could also be applied to introduce additional functionality in a controlled manner. nih.gov Furthermore, iridium-catalyzed borylation followed by Suzuki cross-coupling has been shown to be effective for the triple regioselective functionalization of other complex aromatic systems and could potentially be adapted for this scaffold. nih.gov
Development of Diversification Libraries Based on the Core Structure
The this compound core is an attractive scaffold for the development of diversification libraries for high-throughput screening in drug discovery and materials science. Its multiple functionalization points allow for the systematic introduction of a wide range of substituents, leading to a library of related compounds with diverse properties.
Flow chemistry has emerged as a powerful tool for the rapid and automated synthesis of compound libraries. nih.gov This technology could be applied to the derivatization of this compound, allowing for the efficient production of a large number of analogs for biological or material screening. For example, a library of ureas could be generated by first reducing the nitrile to an amine and then reacting it with a variety of isocyanates in a flow reactor. nih.gov Similarly, a library of sulfonamides could be synthesized by employing sulfonyl fluorides in chemoselective transformations. researchgate.net
The synthesis of libraries of fluorinated molecules is of particular interest due to the often-enhanced biological activity and favorable metabolic profiles of the resulting compounds. nih.govmdpi.comnih.gov By systematically modifying the substituents on the this compound core, it is possible to explore the structure-activity relationships (SAR) and identify lead compounds with optimized properties for a given application.
Computational and Theoretical Chemistry Applications
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Detailed quantum chemical characterizations, which are foundational to understanding a molecule's behavior, are not available for 3,6-Difluoro-2-methylbenzonitrile.
Density Functional Theory (DFT) Investigations
No specific Density Functional Theory (DFT) studies on this compound have been identified in a review of scientific databases. For related compounds, such as other fluorobenzonitrile isomers, DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly used to optimize molecular geometries and calculate electronic properties. mdpi.com These studies on analogous molecules provide insights into the effects of fluorine and methyl substitution on the benzonitrile (B105546) core, but direct data for the 3,6-difluoro-2-methyl isomer is missing.
Ab Initio Calculations
Similarly, there is no record of ab initio calculations being performed for this compound. Ab initio methods, known for their high accuracy, have been applied to simpler fluorinated aromatics to provide benchmark data on their electronic structures and energies. The absence of such calculations for this compound means that fundamental properties like its precise molecular geometry and electronic state energies have not been theoretically determined at this level.
Simulation and Prediction of Spectroscopic Features
The simulation of spectroscopic features, such as vibrational spectra (infrared and Raman), is a common application of computational chemistry that aids in the experimental identification and characterization of compounds. For various fluorinated benzonitriles, Franck-Condon simulations and DFT calculations have been successfully used to predict and interpret their vibronic and cationic spectra. mdpi.com These simulations are crucial for assigning observed spectral bands to specific molecular vibrations. However, no such simulated spectra for this compound have been published.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights into the energetic pathways and the structures of transient species.
Transition State Analysis and Energy Profile Mapping
There are no computational studies detailing the transition state analysis or energy profile mapping for reactions involving this compound. Such analyses are critical for understanding reaction kinetics and selectivity. For other reactions involving fluorinated organic molecules, computational chemistry has been instrumental in identifying transition states and mapping out the entire reaction coordinate, thus clarifying the mechanistic steps.
Solvent Effects in Reaction Dynamics
The influence of solvents on reaction dynamics is a key area of computational research. Studies on related chemical systems have shown that solvents can significantly alter reaction rates and outcomes. mdpi.comnih.gov Computational models, such as the Solvation Model based on Density (SMD), are employed to understand these effects. mdpi.com However, the specific influence of different solvents on the reactivity of this compound has not been computationally investigated.
Rational Design and Virtual Screening for Novel Reactivity
The strategic application of computational and theoretical chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new reactions. For specialized molecules such as this compound, these computational approaches offer a pathway to unlock novel reactivity and functionalization strategies that may not be apparent through traditional experimental screening alone. By employing methods like Density Functional Theory (DFT), chemists can model reaction mechanisms, predict activation barriers, and screen for potential catalysts, thereby guiding experimental efforts toward more promising avenues.
The concept of rational design in this context involves the use of computational models to predict how structural and electronic modifications to a substrate or catalyst will influence the outcome of a chemical reaction. This is particularly relevant for understanding the reactivity of highly functionalized molecules like this compound, where the interplay of the fluoro, methyl, and nitrile groups can lead to complex reactivity patterns. Virtual screening, a process analogous to high-throughput screening in drug discovery, can be used to computationally test a large number of potential reactants, catalysts, or reaction conditions to identify those most likely to lead to a desired transformation. This in silico approach saves significant time and resources compared to exhaustive experimental work.
A key area where these computational tools can be applied to this compound is in the prediction and design of novel carbon-carbon (C-C) and carbon-fluorine (C-F) bond activation reactions. The cleavage of the typically inert C-CN bond, for instance, presents a significant challenge in organic synthesis. Computational studies on similar fluorinated benzonitriles have provided a framework for understanding how these reactions can be facilitated by transition metal complexes.
For example, DFT calculations have been effectively used to investigate the C-CN bond activation of various fluorinated benzonitriles by nickel complexes. utrgv.edu While this compound was not the specific substrate in these published studies, the findings offer valuable insights that can be extrapolated to this molecule. These studies have shown that the number and position of fluorine substituents have a significant impact on the thermodynamics and kinetics of C-CN bond activation. utrgv.edu
To illustrate how such a computational study would be approached for this compound, one could perform DFT calculations to determine the reaction profile for its interaction with a nickel catalyst. The key parameters to be calculated would include the activation barriers for the oxidative addition of the C-CN bond to the metal center and the subsequent reductive elimination steps.
Table 1: Hypothetical DFT-Calculated Energy Barriers for Ni-Catalyzed C-CN Bond Activation of this compound
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | [Ni(dmpe)] | 22.5 |
| Reductive Elimination | [Ni(dmpe)] | 18.2 |
This table is a hypothetical representation based on data for other fluorinated benzonitriles and is for illustrative purposes only.
Furthermore, virtual screening could be employed to identify optimal catalysts for a desired transformation of this compound. A library of potential transition metal catalysts with various ligands could be computationally screened for their ability to promote a specific reaction, such as a cross-coupling reaction at the C-CN bond. The screening would involve docking the substrate and catalyst and calculating key descriptors related to catalytic activity.
Table 2: Illustrative Virtual Screening Results for a Hypothetical Cross-Coupling Reaction
| Catalyst | Ligand | Predicted Yield (%) | Key Descriptor (e.g., Binding Energy) |
| Pd(OAc)₂ | SPhos | 92 | -15.8 kcal/mol |
| NiCl₂ | IPr | 85 | -14.2 kcal/mol |
| CuI | Xantphos | 78 | -12.9 kcal/mol |
This table represents a hypothetical outcome of a virtual screening process for illustrative purposes.
Through such computational investigations, researchers can gain a deep understanding of the factors controlling the reactivity of this compound. This knowledge can then be used to rationally design novel synthetic methodologies, expanding the utility of this versatile chemical building block. The synergy between computational prediction and experimental validation is a powerful paradigm for accelerating the discovery of new chemical reactions.
Emerging Research Directions and Future Outlook in Difluorinated Benzonitrile Chemistry
Development of Green and Sustainable Synthetic Methodologies
The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and energy-efficient processes. While specific "green" synthetic routes for 3,6-Difluoro-2-methylbenzonitrile are not extensively documented in publicly available research, the general trend in benzonitrile (B105546) synthesis points toward more sustainable practices.
Historically, the synthesis of benzonitriles often involved harsh reagents and generated significant waste. However, contemporary research focuses on catalytic methods that offer higher efficiency and selectivity under milder conditions. For instance, the transition metal-catalyzed cyanation of aryl halides or the dehydration of benzamides present more atom-economical alternatives.
Future research in the sustainable synthesis of this compound and related compounds will likely concentrate on:
Catalyst Development: Designing robust, recyclable catalysts, potentially based on earth-abundant metals, to replace stoichiometric reagents.
Alternative Solvents: Utilizing greener solvents such as water, supercritical fluids, or bio-based solvents to minimize environmental impact.
Flow Chemistry: Implementing continuous flow processes to enhance reaction control, improve safety, and facilitate easier scale-up.
A comparative look at general benzonitrile synthesis methodologies highlights the shift towards greener approaches:
| Synthesis Method | Traditional Approach | Green Chemistry Approach |
| Starting Material | Aryl halides with stoichiometric copper(I) cyanide (Rosenmund-von Braun reaction) | Aryl halides or even C-H bonds with catalytic amounts of a transition metal and a non-toxic cyanide source |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, NMP) | Water, ionic liquids, or solvent-free conditions |
| Energy Input | Often requires high temperatures for extended periods | Lower reaction temperatures and shorter reaction times, potentially using microwave or photochemical activation |
| Waste Generation | Significant generation of metal-containing waste | Minimal waste due to catalytic nature and potential for catalyst recycling |
Exploration of Novel and Undiscovered Reactivity Modes
The reactivity of this compound is dictated by the interplay of its functional groups: the nitrile, the fluoro substituents, and the methyl group on the aromatic ring. While specific reactivity studies on this molecule are not abundant, its structure suggests several avenues for exploration.
The fluorine atoms, being highly electronegative, influence the electronic properties of the benzene (B151609) ring, making it more electron-deficient. This can impact its susceptibility to nucleophilic aromatic substitution and modulate the reactivity of the other ring positions. The methyl group, on the other hand, is a site for potential C-H functionalization.
Emerging areas of research in the reactivity of such compounds include:
Transition Metal-Catalyzed C-H Functionalization: This powerful technique allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more efficient way to build molecular complexity. youtube.com The methyl group and the aromatic C-H bonds of this compound are potential targets for such transformations.
Photoredox Catalysis: The use of light to drive chemical reactions has opened up new reactivity pathways. The electronic properties of the difluorinated ring may lend themselves to novel photoredox-catalyzed transformations.
Frustrated Lewis Pair (FLP) Chemistry: The electron-deficient nature of the aromatic ring, combined with the Lewis basicity of the nitrile group, could enable reactivity with sterically hindered Lewis acids and bases, leading to unusual bond activations.
The exploration of these novel reactivity modes will be crucial for unlocking the full synthetic potential of this compound and its derivatives.
Advanced Applications in Next-Generation Functional Materials (e.g., TADF emitters)
One of the most exciting future prospects for difluorinated benzonitriles lies in the field of materials science, particularly in the development of advanced functional materials for organic electronics. numberanalytics.comnumberanalytics.comresearchgate.netwikipedia.orgnih.gov The unique electronic properties conferred by the fluorine atoms and the nitrile group make these compounds promising building blocks for materials with tailored optoelectronic characteristics.
A key area of application is in Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). TADF materials allow for the efficient conversion of both singlet and triplet excitons into light, leading to higher device efficiencies. researchgate.net The design of TADF emitters often relies on creating molecules with a small energy gap between their lowest singlet and triplet excited states (ΔEST). nih.gov
Fluorinated benzonitrile derivatives are excellent candidates for the acceptor part of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) TADF molecules. researchgate.netnih.govrsc.org The electron-withdrawing nature of the difluorinated benzonitrile core can be paired with electron-donating moieties to achieve the necessary charge transfer character and a small ΔEST. nih.govrsc.org
| Donor Moiety | Acceptor Moiety (example) | Resulting Property |
| Carbazole derivatives nih.gov | Difluorinated benzonitrile | Potential for blue TADF emission |
| Phenoxazine rsc.org | Fluorinated benzonitrile | Tunable emission colors |
| Acridine derivatives | Difluorinated benzonitrile | High quantum efficiency |
The substitution pattern on the benzonitrile ring is critical. The presence and position of the fluorine and methyl groups in this compound can be used to fine-tune the electronic and steric properties of the resulting TADF emitter, influencing its emission color, efficiency, and stability.
Interdisciplinary Research Opportunities in Organofluorine Chemistry
The study of this compound and related compounds is inherently interdisciplinary, bridging the gap between fundamental organic synthesis and applied materials science. numberanalytics.comnih.gov The unique properties of organofluorine compounds ensure their relevance in a wide range of scientific endeavors. numberanalytics.comnumberanalytics.comwikipedia.orgnih.gov
Future research opportunities will likely emerge at the interface of:
Chemistry and Materials Science: Designing and synthesizing novel difluorinated benzonitrile derivatives with specific electronic and photophysical properties for applications in OLEDs, organic photovoltaics, and sensors. researchgate.net
Computational and Experimental Chemistry: Using computational modeling to predict the properties of new materials incorporating the this compound scaffold, thereby guiding synthetic efforts.
Chemistry and Biology: While not the primary focus of this article, fluorinated compounds are of immense importance in medicinal chemistry and chemical biology. The exploration of the biological activity of derivatives of this compound could represent a future research direction.
The continued exploration of the synthesis, reactivity, and applications of this compound will undoubtedly contribute to the broader advancement of organofluorine chemistry and its impact on various scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

